2,3-Diphenyl-4-thiazolidinone
Overview
Description
2,3-Diphenyl-4-thiazolidinone (DPT) is a heterocyclic organic compound that has gained significant attention in the scientific community due to its diverse applications. DPT has a unique structure that makes it an ideal candidate for various research studies, including medicinal chemistry, drug discovery, and material science. In
Scientific Research Applications
Antimicrobial and Antitumor Properties
2,3-Diphenyl-4-thiazolidinone derivatives have demonstrated significant applications in antimicrobial and antitumor research. For instance, some 2-aryl-4-thiazolidinones synthesized from diphenyl derivatives showed potent antimycobacterial activity and tumor growth inhibition in various cell lines. These findings underscore the potential of 2,3-Diphenyl-4-thiazolidinone derivatives as scaffolds for developing antimycobacterial and tumor-targeting compounds (Güzel & Salman, 2009).
Aldol Condensation Catalyst
2,3-Diphenyl-4-thiazolidinone has been utilized in aldol condensation reactions with aromatic aldehydes. This application is significant for chemical synthesis, where ethoxide ion was used to effect the condensation, a reaction not possible with usual catalysts for analogous thiazolidinones (Brown, Jones, & Kent, 1963).
Antioxidant Activity
Certain thiazolidinone derivatives, including those based on 2,3-Diphenyl-4-thiazolidinone, have shown significant antioxidant activity. This was demonstrated through various in vitro assays, indicating their potential therapeutic applications in conditions associated with oxidative stress (Djukic et al., 2018).
Synthetic Applications
2,3-Diphenyl-4-thiazolidinone and its derivatives have been extensively used in synthetic chemistry for creating a variety of compounds with diverse biological activities, such as antitubercular, antibacterial, anticonvulsant, and antifungal properties. These compounds also serve as intermediates in synthesizing pyrazoline rings, which display antipyretic and good antimicrobial properties (Nag, 2012).
Microwave Assisted Tandem Reactions
Microwave irradiation has been used to assist the synthesis of 2-hydrazolyl-4-thiazolidinones from 2,3-Diphenyl-4-thiazolidinone derivatives. This methodology highlights the compound's utility in facilitating efficient and novel synthetic routes (Saiz et al., 2009).
properties
IUPAC Name |
2,3-diphenyl-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c17-14-11-18-15(12-7-3-1-4-8-12)16(14)13-9-5-2-6-10-13/h1-10,15H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIBOSWPDZUOKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307450 | |
Record name | 2,3-Diphenyl-4-thiazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501307450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diphenyl-4-thiazolidinone | |
CAS RN |
29291-15-4 | |
Record name | 2,3-Diphenyl-4-thiazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29291-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Thiazolidinone, 2,3-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029291154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Diphenyl-4-thiazolidinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Diphenyl-4-thiazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501307450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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